molecular formula C12H13ClN4O4 B8039979 ethyl N-(6-chloro-8-methoxy-5-methyl-4-oxo-1,2,3-benzotriazin-3-yl)carbamate

ethyl N-(6-chloro-8-methoxy-5-methyl-4-oxo-1,2,3-benzotriazin-3-yl)carbamate

Cat. No.: B8039979
M. Wt: 312.71 g/mol
InChI Key: SMNYNUGFYMTDIP-UHFFFAOYSA-N
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Description

Ethyl N-(6-chloro-8-methoxy-5-methyl-4-oxo-1,2,3-benzotriazin-3-yl)carbamate is a synthetic organic compound that belongs to the class of benzotriazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(6-chloro-8-methoxy-5-methyl-4-oxo-1,2,3-benzotriazin-3-yl)carbamate typically involves the following steps:

    Formation of the Benzotriazine Core: The benzotriazine core is synthesized through a cyclization reaction involving appropriate precursors such as 2-chloro-4-methoxy-5-methylbenzoic acid and hydrazine derivatives.

    Introduction of the Carbamate Group: The carbamate group is introduced by reacting the benzotriazine intermediate with ethyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(6-chloro-8-methoxy-5-methyl-4-oxo-1,2,3-benzotriazin-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or methoxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (Li

Properties

IUPAC Name

ethyl N-(6-chloro-8-methoxy-5-methyl-4-oxo-1,2,3-benzotriazin-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4O4/c1-4-21-12(19)15-17-11(18)9-6(2)7(13)5-8(20-3)10(9)14-16-17/h5H,4H2,1-3H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMNYNUGFYMTDIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NN1C(=O)C2=C(C(=CC(=C2C)Cl)OC)N=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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